![molecular formula C17H17ClN4O4S2 B2609283 N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide CAS No. 533872-18-3](/img/structure/B2609283.png)
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide” is a complex organic molecule. It contains several functional groups, including a chlorothiophene, an oxadiazole, and a sulfamoyl group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the preparation of the chlorothiophene and oxadiazole rings. These could potentially be synthesized using techniques such as nucleophilic aromatic substitution or cyclization reactions . The final steps would involve coupling these rings with the sulfamoyl group and the benzamide .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The chlorothiophene and oxadiazole rings would contribute to the compound’s aromaticity, while the sulfamoyl group would likely impart polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The chlorothiophene ring, for example, might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The oxadiazole ring could potentially participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of several polar functional groups suggests that it would likely be soluble in polar solvents . Its melting and boiling points would depend on factors such as its molecular weight and the strength of intermolecular forces .Scientific Research Applications
Anticancer Applications
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide derivatives have been investigated for their potential anticancer properties. The synthesis and characterization of these compounds have led to the identification of molecules with significant anticancer activity across various cancer cell lines. For example, derivatives have been evaluated against breast cancer, lung cancer, colon cancer, and ovarian cancer cell lines, showing moderate to excellent activity. The design and synthesis of these compounds involve strategic modifications to enhance their activity and selectivity towards cancerous cells (Ravinaik et al., 2021).
Antimicrobial and Antiplasmodial Activities
The compound and its derivatives have also been explored for their antimicrobial and antiplasmodial activities. New acyl derivatives have been synthesized and tested against Plasmodium falciparum strains, revealing insights into structure-activity relationships. Only specific benzamides showed promising activity against the parasites, indicating the critical role of the acyl moiety in determining the compound's efficacy. This research contributes to the ongoing search for effective antimalarial agents (Hermann et al., 2021).
Synthesis and Biological Activity
The synthesis process of related compounds involves multiple steps, including the condensation and cyclization reactions, to yield derivatives with potential biological activity. These compounds have been screened for their biological activity, providing valuable data for the development of new therapeutic agents. The structural characterization and activity screening of these derivatives contribute to our understanding of their potential uses in treating various diseases (Havaldar & Khatri, 2006).
Antimycobacterial Screening
The antimycobacterial activity of N-substituted derivatives has been investigated, identifying lead molecules with significant activity against Mycobacterium tuberculosis. This research highlights the potential of these compounds in the treatment of tuberculosis, offering new avenues for the development of antitubercular agents (Nayak et al., 2016).
Future Directions
properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O4S2/c1-3-22(4-2)28(24,25)12-7-5-11(6-8-12)15(23)19-17-21-20-16(26-17)13-9-10-14(18)27-13/h5-10H,3-4H2,1-2H3,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNVOZARNKKTMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.